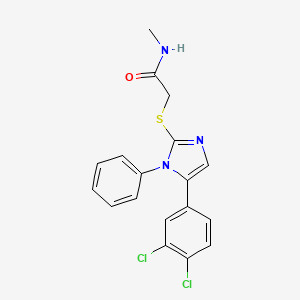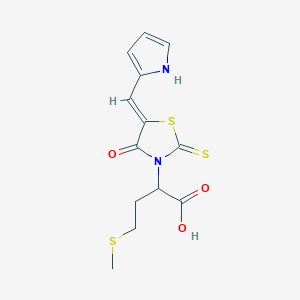![molecular formula C20H21N5O4 B2441942 ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 887460-25-5](/img/structure/B2441942.png)
ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound, featuring a purine derivative attached to an ethyl benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized via multi-step organic synthesis, typically starting from simpler purine and benzoic acid derivatives. Key steps involve the alkylation of the imidazopurine core, esterification, and potentially halogenation/dehalogenation for specificity.
Industrial Production Methods: Industrial production would likely focus on optimizing each step for yield and purity, employing techniques like reflux reactions, high-performance liquid chromatography (HPLC) for purification, and solvent extraction methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: Ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate undergoes redox reactions, especially around the purine ring due to the presence of keto groups.
Substitution: Aromatic substitution reactions, particularly electrophilic aromatic substitution, are common, targeting the ethyl benzoate part.
Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and Friedel-Crafts reagents for substitution reactions. Reaction conditions typically require controlled temperatures and pH levels to maintain the stability of the purine derivative.
Major Products: The reactions yield various derivatives of the original compound, depending on the nature of the reagents and conditions used. These products often retain the core structure but exhibit modifications at the benzoate or purine moieties.
Applications De Recherche Scientifique
Chemistry: Used in studies related to nucleic acid analogs and their role in biochemical pathways. Biology: Explored for its role in enzyme inhibition and interactions with DNA/RNA. Medicine: Investigated for potential therapeutic properties, especially in the development of anti-cancer drugs. Industry: Applied in the synthesis of specialized polymers and materials due to its unique chemical structure.
Mécanisme D'action
This compound interacts with biological molecules primarily through its purine moiety. It can inhibit specific enzymes by mimicking the structure of natural purine substrates, thereby affecting metabolic pathways. The benzoate portion may assist in its cellular uptake or target specific tissues.
Comparaison Avec Des Composés Similaires
Ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
4-(1,3,6,7-tetramethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoic acid
Uniqueness: The unique positioning of ethyl and benzoate groups in this compound offers distinct reactivity and solubility properties, making it more suitable for specific chemical reactions and biological interactions compared to its analogs.
That covers the essentials for ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate. What sparked your interest in this compound?
Propriétés
IUPAC Name |
ethyl 4-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-6-29-18(27)13-7-9-14(10-8-13)24-11(2)12(3)25-15-16(21-19(24)25)22(4)20(28)23(5)17(15)26/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOAZOWTOMWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide](/img/structure/B2441866.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)
![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)


